Leucovorin

説明

特性

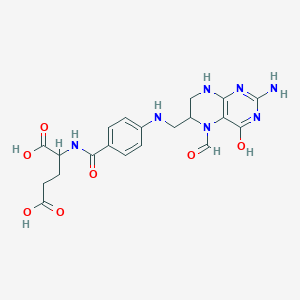

IUPAC Name |

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIAGPKUTFNRDU-ABLWVSNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1492-18-8 (calcium (1:1) salt), 42476-21-1 (mono-hydrochloride salt), 6035-45-6 (calcium (1:1) salt, penta-hydrate) | |

| Record name | Leucovorin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048216 | |

| Record name | Folinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Complete, Sparingly soluble in water | |

| Record name | Leucovorin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water with 3 mol of water of crystallization. | |

CAS No. |

58-05-9 | |

| Record name | Leucovorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucovorin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucovorin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Folinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOVORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q573I9DVLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

245 °C (decomp) | |

| Record name | Leucovorin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Leucovorin's Mechanism of Action in Folate-Deficient Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate deficiency critically impairs cellular proliferation by limiting the synthesis of nucleotides and other essential biomolecules. Leucovorin (folinic acid), a reduced folate analog, serves as a potent rescue agent in such conditions. Unlike folic acid, this compound bypasses the dihydrofolate reductase (DHFR) enzyme, directly entering the folate cycle to replenish the one-carbon pool necessary for purine and thymidylate synthesis. This guide provides an in-depth technical overview of this compound's mechanism of action in folate-deficient environments, detailing its metabolic pathway, impact on nucleotide biosynthesis, and relevant experimental protocols for its study.

Introduction: The Critical Role of Folates in Cellular Metabolism

Folates are a class of B vitamins essential for a variety of metabolic processes, primarily the transfer of one-carbon units.[1] These one-carbon transfer reactions are fundamental for the de novo synthesis of purine nucleotides (adenine and guanine) and thymidylate, a pyrimidine nucleotide.[2][3] Consequently, folate availability is a rate-limiting factor for DNA replication and repair, and thus for cellular proliferation.[4]

In standard cell culture media, folic acid is the common folate source. However, it is a synthetic, oxidized form that requires reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active tetrahydrofolate (THF).[5] In folate-deficient media, the scarcity of this essential vitamin leads to a depletion of intracellular THF pools, resulting in cell cycle arrest and apoptosis.[6]

This compound, a 5-formyl derivative of THF, is a biologically active form of folate that does not require DHFR-mediated reduction.[7][8] This property allows it to effectively rescue cells from folate deficiency by directly replenishing the pool of reduced folates.[8]

This compound's Mechanism of Action in Folate Deficiency

In a folate-deficient environment, the intracellular concentration of reduced folates is insufficient to support the necessary rates of nucleotide biosynthesis. This compound administration circumvents this deficiency through the following mechanism:

-

Bypass of Dihydrofolate Reductase (DHFR): this compound is readily transported into cells and is already in a reduced state. This allows it to bypass the DHFR enzyme, which is the primary target of antifolate drugs like methotrexate and can be a rate-limiting step in folic acid metabolism.[7][8]

-

Entry into the Folate Cycle: Once inside the cell, this compound is converted to other active folate derivatives, such as 5,10-methenyltetrahydrofolate and 5,10-methylenetetrahydrofolate.[9] These derivatives are direct donors of one-carbon units for critical enzymatic reactions.

-

Replenishment of the One-Carbon Pool: The this compound-derived one-carbon units are utilized in two major pathways for nucleotide synthesis:

-

Purine Synthesis: 10-formyl-THF, a derivative of this compound, provides the carbon atoms at positions 2 and 8 of the purine ring.[10]

-

Thymidylate Synthesis: 5,10-methylene-THF is the cofactor for thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[11]

-

By directly feeding into the folate cycle, this compound restores the supply of one-carbon units, thereby restarting nucleotide synthesis and allowing DNA replication and cell proliferation to resume.

Signaling Pathway of this compound Metabolism

Caption: Metabolic pathway of this compound in folate-deficient conditions.

Quantitative Data on this compound's Effects

The following tables summarize expected quantitative data from studies investigating the effect of this compound on cells cultured in folate-deficient media. This data is illustrative of outcomes based on the known mechanism of action.

Table 1: Effect of this compound on Cell Proliferation in Folate-Deficient Medium

| Cell Line | Folate Condition | This compound (µM) | Doubling Time (hours) | Percent of Control Growth |

| HT-29 | Normal (2.3 µM) | 0 | 24 ± 2 | 100% |

| Deficient (0 µM) | 0 | 96 ± 8 (Growth Arrest) | 15% | |

| Deficient (0 µM) | 0.1 | 48 ± 4 | 50% | |

| Deficient (0 µM) | 1.0 | 28 ± 3 | 85% | |

| Deficient (0 µM) | 10.0 | 25 ± 2 | 98% | |

| MCF-7 | Normal (2.3 µM) | 0 | 30 ± 3 | 100% |

| Deficient (0 µM) | 0 | >120 (Growth Arrest) | 10% | |

| Deficient (0 µM) | 0.1 | 60 ± 5 | 45% | |

| Deficient (0 µM) | 1.0 | 35 ± 4 | 80% | |

| Deficient (0 µM) | 10.0 | 31 ± 3 | 95% |

Table 2: Impact of this compound on Deoxynucleotide (dNTP) Pools in Folate-Deficient Cells

| Folate Condition | This compound (µM) | dATP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) |

| Normal | 0 | 25.2 ± 2.1 | 18.5 ± 1.9 | 30.1 ± 2.5 | 35.4 ± 3.0 |

| Deficient | 0 | 3.1 ± 0.5 | 2.5 ± 0.4 | 28.9 ± 2.7 | 4.2 ± 0.6 |

| Deficient | 1.0 | 15.8 ± 1.5 | 12.1 ± 1.3 | 29.5 ± 2.8 | 22.3 ± 2.1 |

| Deficient | 10.0 | 24.5 ± 2.3 | 17.9 ± 1.8 | 30.5 ± 2.9 | 34.1 ± 3.2 |

Table 3: Modulation of Key Enzyme Activities by this compound in Folate-Deficient Conditions

| Folate Condition | This compound (µM) | DHFR Activity (nmol/min/mg protein) | TS Activity (pmol/h/mg protein) |

| Normal | 0 | 15.2 ± 1.3 | 250 ± 22 |

| Deficient | 0 | 14.8 ± 1.5 | 85 ± 10 |

| Deficient | 1.0 | 15.5 ± 1.4 | 180 ± 15 |

| Deficient | 10.0 | 15.1 ± 1.6 | 245 ± 20 |

Experimental Protocols

Preparation of Folate-Deficient Cell Culture Medium

This protocol describes the preparation of folate-deficient RPMI-1640 medium. A similar approach can be used for other media types like DMEM.[12][13][14]

Materials:

-

RPMI-1640 powder, folate-free

-

Tissue culture grade water

-

Sodium bicarbonate (NaHCO₃)

-

1N HCl and 1N NaOH for pH adjustment

-

0.22 µm sterile filter unit

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution (100X)

Procedure:

-

In a sterile container, dissolve the folate-free RPMI-1640 powder in 90% of the final volume of tissue culture grade water. Stir gently until fully dissolved.

-

Add the required amount of sodium bicarbonate (typically 2.0 g/L for RPMI-1640).

-

Adjust the pH to ~7.2 using 1N HCl or 1N NaOH.

-

Bring the medium to the final volume with tissue culture grade water.

-

Sterilize the medium by passing it through a 0.22 µm filter.

-

Aseptically supplement the medium with 10% dFBS and 1% Penicillin-Streptomycin.

-

Store the prepared medium at 4°C, protected from light.

Experimental Workflow for this compound Rescue

Caption: Workflow for studying this compound rescue in folate-deficient cells.

Quantification of dNTP Pools by HPLC

This protocol provides a general overview for the extraction and analysis of dNTPs.[13][15]

Materials:

-

Ice-cold 0.6 M Trichloroacetic Acid (TCA)

-

Trioctylamine/Freon solution

-

HPLC system with a C18 reverse-phase column and UV detector

-

dNTP standards (dATP, dGTP, dCTP, dTTP)

Procedure:

-

Extraction:

-

Harvest approximately 5-10 x 10⁶ cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by adding 1 mL of ice-cold 0.6 M TCA and vortexing vigorously.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (acid-soluble fraction) to a new tube.

-

Neutralize the extract by adding an equal volume of trioctylamine/Freon solution, vortexing, and centrifuging to separate the phases.

-

Collect the aqueous (upper) phase.

-

-

HPLC Analysis:

-

Inject the neutralized extract onto a C18 column.

-

Use a gradient elution with a suitable buffer system (e.g., ammonium phosphate and acetonitrile).

-

Monitor the absorbance at 254 nm.

-

Identify and quantify dNTP peaks by comparing their retention times and peak areas to those of known standards.

-

Dihydrofolate Reductase (DHFR) Activity Assay

This is a spectrophotometric assay based on the decrease in absorbance at 340 nm as NADPH is oxidized during the reduction of dihydrofolate (DHF) to THF.[11][16]

Materials:

-

Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Cell Lysate Preparation:

-

Harvest and wash cells as described previously.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Assay:

-

In a quartz cuvette, combine the assay buffer, NADPH solution, and cell lysate.

-

Incubate at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding the DHF solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

-

Thymidylate Synthase (TS) Activity Assay

This is a radioenzymatic assay that measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.[17]

Materials:

-

Cell lysis buffer

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with dithiothreitol)

-

[5-³H]dUMP

-

5,10-methylenetetrahydrofolate (cofactor)

-

Activated charcoal suspension

-

Scintillation fluid and counter

Procedure:

-

Cell Lysate Preparation: Prepare cytosolic extract as described for the DHFR assay.

-

Assay:

-

In a microcentrifuge tube, combine the assay buffer, 5,10-methylenetetrahydrofolate, cell lysate, and [5-³H]dUMP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an activated charcoal suspension, which binds unreacted [5-³H]dUMP.

-

Centrifuge to pellet the charcoal.

-

Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the TS activity based on the amount of tritium released per unit time and protein concentration.

-

Conclusion

This compound is a critical tool for rescuing cells from folate deficiency. Its ability to bypass DHFR and directly enter the folate cycle makes it an efficient source of one-carbon units for the de novo synthesis of purines and thymidylate. This direct replenishment of the reduced folate pool restores nucleotide biosynthesis, enabling DNA replication and cell proliferation to resume. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of this compound in folate-deficient cell culture models, facilitating further research into folate metabolism and its role in health and disease.

References

- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The essentiality of folate for the maintenance of deoxynucleotide precursor pools, DNA synthesis, and cell cycle progression in PHA-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The essentiality of folate for the maintenance of deoxynucleotide precursor pools, DNA synthesis, and cell cycle progression in PHA-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aap.org [aap.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Changes in intracellular folate metabolism during high-dose methotrexate and this compound rescue therapy in children with acute lymphoblastic leukemia | Semantic Scholar [semanticscholar.org]

- 10. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound enhancement of the effects of the fluoropyrimidines on thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RPMI 1640 Medium, no folic acid Recipe | AAT Bioquest [aatbio.com]

- 13. itwreagents.com [itwreagents.com]

- 14. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - FR [thermofisher.com]

- 15. Inhibition of thymidylate synthase by the diastereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]

- 17. This compound-induced resistance against FDH growth suppressor effects occurs through DHFR up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Properties of Leucovorin Calcium in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical properties of Leucovorin calcium in solution. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its stability, solubility, degradation pathways, and analytical methodologies.

Physicochemical Properties

This compound calcium, the calcium salt of folinic acid, is a vital agent used in chemotherapy. It is a 5-formyl derivative of tetrahydrofolic acid and plays a crucial role as a biochemically active form of folic acid. Its efficacy and stability in solution are of paramount importance for its therapeutic applications.

Solubility

This compound calcium exhibits good solubility in aqueous solutions, a critical factor for its parenteral administration. The solubility in various solvents is summarized in the table below.

| Solvent | Solubility |

| Water | Freely soluble |

| Ethanol | Sparingly soluble |

| Ether | Nearly insoluble |

Stability in Solution

The stability of this compound calcium in solution is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is essential for maintaining its therapeutic efficacy.

pH Effects: this compound calcium solutions are most stable in the pH range of 6.5 to 8.5. Degradation of the molecule increases as the pH drops below 6.0.

Temperature Effects: For optimal stability, this compound calcium solutions should be stored at controlled room temperature or under refrigeration, as elevated temperatures can accelerate its degradation.

Photostability: this compound calcium is sensitive to light. Solutions should be protected from light to prevent photodegradation.

The following table summarizes the stability of this compound calcium under various storage conditions.

| Concentration & Diluent | Storage Temperature | Stability Duration |

| 10 mg/mL solution in original vial | Room Temperature | Up to 7 days |

| Diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Room Temperature | Up to 24 hours |

| Diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Refrigerated | Up to 4 days |

Degradation Pathways

Forced degradation studies have shown that this compound calcium is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions[1]. The presence of amide and aldehyde functional groups in its structure makes it particularly vulnerable to hydrolytic and oxidative degradation[1]. While the precise chemical structures of all degradation products are not extensively detailed in publicly available literature, the primary mechanisms of degradation are understood to involve hydrolysis of the amide linkage and oxidation of the pteridine ring system. Stability-indicating analytical methods are crucial for separating the intact drug from its degradation products and any process-related impurities[1].

Biochemical Mechanism of Action

This compound's primary roles in a clinical setting are to rescue normal cells from the toxic effects of methotrexate and to potentiate the cytotoxic effects of 5-fluorouracil (5-FU).

Methotrexate Rescue

Methotrexate is a potent chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate (THF). THF is a critical cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking DHFR, methotrexate depletes the cellular pool of THF, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. However, this action is not specific to cancer cells and can cause significant toxicity to normal, healthy cells.

This compound, being a pre-reduced form of folic acid, can be directly converted to THF without the need for DHFR. By administering this compound after methotrexate, it is possible to replenish the THF pool in normal cells, thereby "rescuing" them from the toxic effects of the chemotherapy.

Caption: Methotrexate Rescue Pathway.

Potentiation of 5-Fluorouracil (5-FU)

This compound is also used in combination with 5-fluorouracil, a pyrimidine analog, to enhance its anticancer activity. 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

This compound is converted in the cell to 5,10-methylenetetrahydrofolate. This metabolite forms a stable ternary complex with FdUMP and thymidylate synthase. This stabilization of the FdUMP-TS complex leads to a more prolonged and effective inhibition of the enzyme, thereby enhancing the cytotoxic effect of 5-FU.

Caption: 5-Fluorouracil Potentiation by this compound.

Experimental Protocols

The analysis of this compound calcium in solution is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for its quantification and stability assessment.

Stability-Indicating HPLC Method

This section outlines a typical stability-indicating RP-HPLC method for the determination of this compound calcium and its degradation products.

Objective: To develop and validate a stability-indicating HPLC assay for this compound calcium.

Instrumentation:

-

Agilent 1100 Series HPLC System or equivalent

-

Photodiode Array (PDA) Detector

-

Agilient Poroshell EC-C8 column (4.6 x 150 mm, 2.7 µm particle size) or equivalent

Materials:

-

This compound Calcium Reference Standard (USP)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrabutylammonium phosphate

-

Tetrabutylammonium hydroxide

-

1N Sodium Hydroxide

-

1N Hydrochloric Acid

-

30% Hydrogen Peroxide

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase A: 5 mM tetrabutylammonium phosphate buffer in 80:20 water:methanol, pH adjusted to 6.6 with tetrabutylammonium hydroxide.

-

Mobile Phase B: Methanol

-

Gradient: 0-10% B over 20 minutes

-

Flow Rate: 0.75 mL/min

-

Column Temperature: 55 °C

-

UV Detection: 290 nm

-

Injection Volume: 10 µL

Forced Degradation Study Protocol:

-

Acid Degradation: Subject a solution of this compound calcium to 0.1N HCl at 80°C for 2 hours.

-

Base Degradation: Subject a solution of this compound calcium to 0.1N NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: Treat a solution of this compound calcium with 3% H₂O₂ at room temperature for 1 hour.

-

Thermal Degradation: Heat a solid sample of this compound calcium at 105°C for 24 hours.

-

Photodegradation: Expose a solution of this compound calcium to UV light (254 nm) for 24 hours.

-

Analyze all stressed samples using the validated HPLC method to assess for degradation and the appearance of new peaks.

Caption: General Experimental Workflow for HPLC Analysis.

Conclusion

This technical guide has provided a detailed overview of the critical biochemical properties of this compound calcium in solution. A thorough understanding of its solubility, stability under various conditions, and degradation pathways is essential for its effective and safe use in clinical and research settings. The provided mechanism of action diagrams and experimental protocols offer a practical framework for professionals working with this important therapeutic agent. The continued development of robust, stability-indicating analytical methods will remain a key aspect of ensuring the quality and efficacy of this compound calcium formulations.

References

The Fulcrum of Folate Metabolism: A Technical Guide to Leucovorin's Role in One-Carbon Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucovorin, a metabolically active form of folic acid, plays a pivotal role in one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids. Its clinical significance is most pronounced in oncology, where it serves two primary, yet contrasting, functions: as a rescue agent to mitigate the toxicity of high-dose methotrexate therapy and as a potentiator to enhance the cytotoxic effects of 5-fluorouracil (5-FU). This technical guide provides an in-depth exploration of this compound's mechanism of action within one-carbon metabolism pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

This compound's Core Function in One-Carbon Metabolism

This compound, administered as folinic acid (5-formyltetrahydrofolate), is readily converted into various active tetrahydrofolate (THF) cofactors. Unlike folic acid, this compound does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become metabolically active.[1] This property is central to its clinical applications. The primary active metabolites of this compound are 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and 5-methyltetrahydrofolate (5-CH3THF), which are critical donors of one-carbon units for various biosynthetic processes.[2]

This compound in Methotrexate Rescue

High-dose methotrexate (HDMTX) therapy is a cornerstone in the treatment of various cancers, including osteosarcoma and certain leukemias.[1] Methotrexate functions by potently inhibiting DHFR, leading to a depletion of intracellular THF pools. This blockade halts the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, thereby inducing cell death, particularly in rapidly proliferating cancer cells.[3] However, this effect is not selective for cancer cells and can lead to severe toxicity in healthy tissues.

This compound rescue is a critical intervention administered 24 to 48 hours after HDMTX.[4] By bypassing the DHFR enzyme, this compound replenishes the intracellular pool of reduced folates, allowing for the resumption of nucleotide synthesis in normal cells and mitigating the toxic side effects of methotrexate.[3][4] The differential uptake of methotrexate and this compound between normal and some cancer cells contributes to the selective rescue of healthy tissues.[5]

This compound in 5-Fluorouracil Potentiation

In contrast to its role in methotrexate rescue, this compound actively enhances the cytotoxicity of the antimetabolite 5-fluorouracil (5-FU). 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidylate.[6] The inhibition of TS by FdUMP is significantly enhanced and prolonged in the presence of this compound's metabolite, 5,10-methylenetetrahydrofolate.[7] This folate cofactor forms a stable ternary complex with FdUMP and TS, effectively locking the enzyme in an inactive state.[6][7] This stabilized inhibition leads to a more profound and sustained depletion of thymidylate, ultimately enhancing DNA damage and apoptosis in cancer cells.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the pharmacokinetics of this compound and its impact on one-carbon metabolism.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | This compound (l-isomer) | 5-Methyltetrahydrofolate (5-CH3THF) | Reference |

| Peak Plasma Concentration (IV) | 59.1 ± 22 µM (1000 mg dose) | 17.8 ± 17 µM (1000 mg dose) | [8] |

| Peak Plasma Concentration (Oral) | Not specified | 2.8 ± 0.41 µM (1000 mg divided dose) | [8] |

| Plasma Half-life (t1/2) | 32-35 minutes | Longer than after IV injection | [9] |

| Area Under the Curve (AUC) - IV | Higher for (6R) LV than (6S) folates | - | [8] |

| Area Under the Curve (AUC) - Oral | AUC for (6S) folates ~2x that of (6R) LV | - | [8] |

Table 2: this compound's Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity in Gastric Cancer Cell Lines

| Cell Line | 5-FU Resistance (Fold Increase) | Enhancement of 5-FU Cytotoxicity by this compound (Fold Increase) | Reference |

| MKN45/5FU | 3.8 | 2.3 | [6] |

| MKN74/5FU | 11.6 | No significant enhancement | [6] |

| NCI-N87/5FU | 5.2 | 2.8 | [6] |

| KATOIII/5FU | 4.5 | 2.5 | [6] |

Table 3: Impact of this compound on Thymidylate Synthase (TS) Inhibition by 5-FU in Colon Cancer Patients

| Parameter | 5-FU Alone (45 hours) | 5-FU + this compound (45 hours) | Reference |

| Residual Catalytic TS Activity | 74% of total | 49% of total | [10] |

| Free FdUMP Binding Sites | 49% of total | 24% of total | [10] |

Table 4: Intracellular Folate Levels in Children with ALL after High-Dose Methotrexate and this compound Rescue

| Folate Metabolite | Before Treatment (T0) (nmol/L) | After Treatment (T1) (nmol/L) | p-value | Reference |

| Erythrocyte Folate | 416.7 ± 145.5 | 641.2 ± 196.3 | <0.001 | [11][12] |

| 5-Methyltetrahydrofolate (5-methyl THF) | - | Mean increase of 217.7 ± 209.5 | <0.001 | [11][12] |

| Non-methyl THF | - | No significant change | 0.676 | [11][12] |

| Serum Folate | - | Median increase of 29.2 | <0.001 | [11][12] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Intracellular Folate Analysis

Objective: To quantify the intracellular concentrations of this compound and its metabolites (e.g., 5-methyltetrahydrofolate, tetrahydrofolate).

Methodology:

-

Cell Lysis: Harvest cells and lyse them using a suitable buffer containing antioxidants (e.g., ascorbic acid, dithiothreitol) to prevent folate degradation.

-

Protein Precipitation: Precipitate proteins from the cell lysate using methods such as cold acetone or heat treatment.

-

Enzymatic Treatment (Optional): For the analysis of polyglutamated folates, treat the extract with a conjugase enzyme to hydrolyze the polyglutamate tail to the monoglutamate form.

-

Solid-Phase Extraction (SPE): Purify and concentrate the folate species from the extract using an affinity column with folate-binding protein.

-

HPLC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution with a buffer system, typically containing a phosphate buffer and an organic modifier like acetonitrile.

-

Detection: Utilize a diode array detector for UV absorbance and a fluorescence detector for the sensitive detection of reduced folates.

-

-

Quantification: Determine the concentration of each folate species by comparing the peak areas to those of known standards.

WST-8 Cytotoxicity Assay for 5-FU and this compound Efficacy

Objective: To assess the cytotoxic effects of 5-FU alone and in combination with this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of 5-FU, with and without a fixed concentration of this compound. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the drugs to exert their cytotoxic effects.

-

WST-8 Reagent Addition: Add WST-8 reagent to each well. WST-8 is a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours to allow for color development.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for 5-FU with and without this compound.

Thymidylate Synthase (TS) Activity Assay

Objective: To measure the catalytic activity of TS in cell or tissue extracts.

Methodology:

-

Extract Preparation: Prepare a cytosolic extract from cells or tissues in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the cell extract, a buffer (e.g., Tris-HCl), dithiothreitol, and the TS substrate, [5-³H]dUMP.

-

Initiate Reaction: Start the reaction by adding the cofactor, 5,10-methylenetetrahydrofolate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

-

Separation of Tritiated Water: Separate the released tritiated water ([³H]H₂O) from the unreacted [5-³H]dUMP using activated charcoal, which binds the nucleotide.

-

Scintillation Counting: Measure the radioactivity of the supernatant, which contains the [³H]H₂O, using a liquid scintillation counter.

-

Calculation: Calculate the TS activity based on the amount of tritiated water produced per unit of time and protein concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic conversion of this compound within the cell.

Caption: this compound's mechanism of rescue from methotrexate toxicity.

Caption: this compound's potentiation of 5-FU via ternary complex stabilization.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound's intricate involvement in one-carbon metabolism underscores its critical and dual role in cancer chemotherapy. By serving as a direct source of reduced folates, it effectively rescues normal tissues from the toxic effects of DHFR inhibitors like methotrexate. Conversely, its metabolite, 5,10-methylenetetrahydrofolate, is indispensable for the potentiation of 5-FU's anticancer activity through the stabilization of the inhibitory ternary complex with thymidylate synthase. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. A thorough understanding of these fundamental pathways is paramount for the development of novel therapeutic strategies and the optimization of existing cancer treatment regimens.

References

- 1. m.youtube.com [m.youtube.com]

- 2. droracle.ai [droracle.ai]

- 3. Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation, identification, and stoichiometry of the ternary complexes of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early, empiric high-dose this compound rescue in lymphoma patients treated with sequential doses of high-dose methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol [jhoponline.com]

- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC analysis of intracellular folate compounds after enz... [degruyterbrill.com]

- 9. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nwlifescience.com [nwlifescience.com]

- 12. benchchem.com [benchchem.com]

The Advent of a Vital Coenzyme: A Technical Guide to the Discovery and Chemical Synthesis of Folinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, a crucial player in one-carbon metabolism, has a rich history from its discovery as an essential bacterial growth factor to its synthesis and widespread use in modern medicine. This technical guide provides an in-depth exploration of the seminal discoveries that unveiled the biological significance of folinic acid and a detailed examination of the chemical synthesis methodologies that have evolved to produce this vital compound. We present a compilation of key experimental protocols, quantitative data, and visual representations of synthetic workflows to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery of Folinic Acid: From "Citrovorum Factor" to a Key Human Metabolite

The journey to understanding folinic acid began in 1948 when H. E. Sauberlich and C. A. Baumann identified a previously unknown substance essential for the growth of the bacterium Leuconostoc citrovorum (now known as Lactobacillus citrovorum).[1] This substance was aptly named "citrovorum factor." Further research revealed that this factor was a derivative of folic acid, a vitamin known to be vital for preventing anemia.[1] It was observed that the citrovorum factor could be synthesized in the liver from pteroylglutamic acid (folic acid), a process enhanced by the presence of ascorbic acid (Vitamin C).[1] The formal identification of the citrovorum factor as N⁵-formyl-tetrahydrofolic acid, or folinic acid, marked a significant milestone in understanding folate metabolism.

Folinic acid's critical role in medicine was solidified with the discovery of its ability to counteract the toxic effects of folic acid antagonists, such as methotrexate, a drug used in cancer chemotherapy. This "leucovorin rescue" therapy, first reported in the 1950s, allows for the administration of high doses of methotrexate to kill cancer cells while protecting healthy cells from its detrimental effects.[2]

Chemical Synthesis of Folinic Acid: Key Methodologies and Experimental Protocols

The chemical synthesis of folinic acid has been a subject of extensive research, leading to the development of several key methodologies. These processes generally involve the reduction of folic acid to tetrahydrofolic acid, followed by the introduction of a formyl group at the N⁵ position.

Early Synthetic Approaches: Reduction and Formylation of Folic Acid

One of the earliest and most fundamental approaches to synthesizing folinic acid involves a two-step process starting from folic acid.

Step 1: Catalytic Hydrogenation of Folic Acid to Tetrahydrofolic Acid

The initial step is the reduction of the pteridine ring system in folic acid to yield tetrahydrofolic acid (THFA). This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Folic Acid

-

Materials: Folic acid, Platinum oxide (PtO₂), Glacial acetic acid, Hydrogen gas.

-

Procedure:

-

A suspension of folic acid in glacial acetic acid is introduced into a hydrogenation vessel.

-

A catalytic amount of platinum oxide is added to the suspension.

-

The vessel is flushed with hydrogen gas and the reaction is allowed to proceed under hydrogen pressure with vigorous stirring at room temperature.

-

The reaction is monitored until the theoretical amount of hydrogen has been consumed.

-

Upon completion, the catalyst is removed by filtration under an inert atmosphere to prevent oxidation of the product.

-

The resulting solution of tetrahydrofolic acid is used immediately in the subsequent formylation step due to its instability.

-

Step 2: Formylation of Tetrahydrofolic Acid

The unstable tetrahydrofolic acid is then formylated to introduce the formyl group at the N⁵ position, yielding folinic acid.

Experimental Protocol: Formylation of Tetrahydrofolic Acid

-

Materials: Tetrahydrofolic acid solution (from Step 1), Formic acid.

-

Procedure:

-

The filtered solution of tetrahydrofolic acid in glacial acetic acid is treated with an excess of formic acid.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The progress of the formylation can be monitored by spectroscopic methods.

-

Upon completion, the folinic acid is isolated and purified.

-

Synthesis via Anhydrothis compound Intermediate

A more refined method for the synthesis of folinic acid involves the formation of a key intermediate, 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, also known as anhydrothis compound. This intermediate is then converted to folinic acid.

Step 1: Formation of Anhydrothis compound

Folic acid is treated with a formylating agent under acidic conditions to yield anhydrothis compound.

Step 2: Conversion of Anhydrothis compound to this compound (Folinic Acid)

The anhydrothis compound is then treated with a base to yield folinic acid. The use of an amine base in this step has been shown to produce a purer product directly from the reaction mixture.

Experimental Protocol: Synthesis of Calcium this compound from Anhydrothis compound

-

Materials: 5,10-methenyl-5,6,7,8-tetrahydrofolic acid (anhydrothis compound), Water-soluble organic amine base (e.g., triethylamine), Water, Water-soluble calcium salt (e.g., calcium chloride).

-

Procedure:

-

Anhydrothis compound is mixed with an aqueous solvent.

-

A sufficient amount of a water-soluble organic amine base is added to bring the pH of the mixture to a range of 5 to 7.

-

The mixture is heated at a controlled temperature (e.g., 50°C to reflux) for a period of 30 minutes to 10 hours.

-

After the conversion to this compound is complete, a water-soluble calcium salt, substantially equimolar to the starting anhydrothis compound, is added to the mixture.

-

The resulting calcium this compound precipitates and is isolated by filtration.

-

The product is then washed and dried.

-

Chemo-enzymatic Synthesis of Optically Pure L-Leucovorin

The biologically active form of folinic acid is the levorotatory (l) isomer. To produce the optically pure compound, a chemo-enzymatic approach has been developed, which offers high stereoselectivity.

Experimental Protocol: Chemo-enzymatic Synthesis of L-Leucovorin

-

Step 1: Chemical Reduction of Folate: Folic acid is first chemically reduced to dihydrofolate using a reducing agent such as zinc.

-

Step 2: Enzymatic Asymmetric Reduction: The resulting dihydrofolate is then asymmetrically reduced to (6S)-tetrahydrofolate using dihydrofolate reductase (DHFR) enzyme. This step often employs a cofactor recycling system.

-

Step 3: Formylation and Cyclization: The (6S)-tetrahydrofolate is then converted to 5,10-methenyltetrahydrofolate via formylation.

-

Step 4: Hydrolysis and Salt Formation: The intermediate is refluxed and then treated with a calcium salt to yield calcium l-leucovorin.

-

Step 5: Purification: The final product is purified using techniques such as column chromatography.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of folinic acid.

Table 1: Physicochemical Properties of Folinic Acid

| Property | Value |

| Molecular Formula | C₂₀H₂₃N₇O₇ |

| Molar Mass | 473.44 g/mol |

| Appearance | White to yellowish-white powder |

| Melting Point | Decomposes above 240 °C |

| Solubility | Sparingly soluble in water |

Table 2: Typical Yields for Folinic Acid Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Typical Overall Yield |

| Early Chemical Synthesis | Folic Acid | PtO₂, H₂, Formic Acid | Variable, often moderate |

| Anhydrothis compound Route | Anhydrothis compound | Amine Base, Calcium Salt | High |

| Chemo-enzymatic Synthesis | Folic Acid | Zinc, DHFR | ~50% |

Mandatory Visualizations

Signaling Pathway: Folinic Acid in One-Carbon Metabolism

Caption: Folinic acid bypasses the DHFR-inhibited step in folate metabolism.

Experimental Workflow: Early Chemical Synthesis of Folinic Acid

Caption: Workflow for the early chemical synthesis of folinic acid.

Experimental Workflow: Synthesis via Anhydrothis compound

Caption: Workflow for the synthesis of calcium this compound from anhydrothis compound.

Conclusion

The discovery and synthesis of folinic acid represent a significant chapter in the history of biochemistry and medicine. From its humble beginnings as a bacterial growth factor to its indispensable role in modern chemotherapy, the journey of folinic acid underscores the importance of fundamental research in driving therapeutic innovation. The synthetic methodologies detailed in this guide, from early chemical processes to more sophisticated chemo-enzymatic strategies, provide a testament to the ingenuity of chemical synthesis in making vital medicines accessible. This technical guide serves as a valuable resource for scientists and researchers, offering a comprehensive overview of the discovery and synthesis of this essential coenzyme and empowering further research and development in this critical area of medicinal chemistry.

References

Leucovorin as a Biochemical Probe for Dihydrofolate Reductase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of leucovorin (folinic acid) as a biochemical probe for the enzyme dihydrofolate reductase (DHFR). This compound, a reduced folate, is clinically utilized in conjunction with DHFR inhibitors, such as methotrexate, in cancer chemotherapy. Its primary role in this context is to rescue normal cells from the toxic effects of the chemotherapeutic agent by bypassing the enzymatic block. This guide delves into the biochemical mechanisms underpinning this "this compound rescue," detailing its interaction with the folate metabolic pathway and its utility in studying DHFR activity. We present detailed experimental protocols for assays relevant to investigating this compound's role as a DHFR probe, summarize available quantitative data, and provide visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives, collectively known as folates, are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, DHFR activity is critical for DNA synthesis, repair, and cellular proliferation. This makes it a prime target for therapeutic intervention, particularly in oncology.

Methotrexate (MTX), a potent competitive inhibitor of DHFR, is a widely used anticancer drug.[1] By binding tightly to DHFR, MTX depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death, especially in rapidly dividing cancer cells. However, the non-selective nature of MTX also results in significant toxicity to healthy, proliferating tissues.

This compound: A Biochemical Bypass and Probe

This compound (5-formyl-tetrahydrofolate) is a biologically active, reduced form of folic acid.[2] Unlike folic acid, this compound does not require reduction by DHFR to enter the folate cycle.[3][4] This fundamental property forms the basis of its clinical application in "this compound rescue" therapy following high-dose methotrexate administration.[5][6] this compound is transported into cells and is readily converted to other active folate cofactors, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, thereby replenishing the depleted intracellular folate pool and allowing for the resumption of DNA and RNA synthesis in normal cells.[3][7]

Beyond its therapeutic role, this compound serves as a valuable biochemical probe to investigate the function and inhibition of DHFR. By introducing a source of reduced folates that circumvents the DHFR-catalyzed step, researchers can dissect the downstream effects of DHFR inhibition and explore the competitive dynamics at the enzyme's active site.

Mechanism of Action

The primary mechanism of this compound as a probe for DHFR revolves around its ability to bypass the enzymatic block imposed by inhibitors like methotrexate. Once inside the cell, this compound is metabolized into the pool of tetrahydrofolate derivatives. This replenishment allows for the study of several aspects of DHFR function and inhibition:

-

Competitive Displacement: Metabolites of this compound, particularly dihydrofolate that can be formed from its derivatives, can compete with DHFR inhibitors like methotrexate for binding to the enzyme's active site.[8] This competition is a key aspect of the rescue mechanism.

-

Restoration of Downstream Processes: By providing the necessary folate cofactors, this compound allows for the continuation of thymidylate and purine synthesis, processes that are otherwise halted by DHFR inhibition. This enables researchers to study the kinetics and regulation of these downstream pathways in the presence of a DHFR block.

-

Differential Cellular Uptake: Normal and some cancer cells can differ in their transport mechanisms for folates.[9] this compound can be used to probe these differences in transport and their impact on the efficacy of DHFR inhibitors.

Quantitative Data: Probing DHFR Interactions

| Compound | Enzyme Source | Parameter | Value | Reference(s) |

| Substrates & Cofactors | ||||

| Dihydrofolate (DHF) | Drosophila melanogaster | Km | 0.3 µM | [8] |

| Dihydrofolate (DHF) | Plasmodium falciparum (3D7) | Km | 3.2 µM | [5] |

| Dihydrofolate (DHF) | Soybean | Km | 17 µM | [3] |

| NADPH | Drosophila melanogaster | Km | 5.2 µM | [8] |

| NADPH | Plasmodium falciparum | Km | 4.5 - 11.6 µM | [5] |

| Inhibitors | ||||

| Methotrexate (MTX) | Human (recombinant) | Ki | 3.4 pM | [9] |

| Methotrexate (MTX) | Human (recombinant) | Ki | 1.2 nM | [6] |

| 7-Hydroxy-Methotrexate | Human (recombinant) | Ki | 8.9 nM | [9] |

| Trimethoprim | Drosophila melanogaster | Ki | 5.4 µM | [8] |

| Folic Acid | Drosophila melanogaster | Ki | 0.4 µM | [8] |

| This compound-related (Indirect) | ||||

| Product Inhibition (THF) | FDH-resistant A549 cells | Ki | 2.35 µM | [10] |

Table 1: Comparative Kinetic and Inhibition Constants for DHFR. This table summarizes key kinetic parameters (Km) for DHFR substrates and inhibition constants (Ki) for various inhibitors. The data for this compound-related product inhibition is indirect.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a probe for DHFR.

Spectrophotometric DHFR Inhibition Assay

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. This compound can be introduced to study its effect on rescuing DHFR inhibition by agents like methotrexate.

Principle: DHFR catalyzes the following reaction: Dihydrofolate + NADPH + H+ → Tetrahydrofolate + NADP+

The consumption of NADPH leads to a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Methotrexate (MTX) or other DHFR inhibitor

-

This compound (calcium salt)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHFR in assay buffer.

-

Prepare a stock solution of DHF in assay buffer with a small amount of NaOH to aid dissolution, then adjust pH to 7.5.

-

Prepare a fresh stock solution of NADPH in assay buffer.

-

Prepare stock solutions of MTX and this compound in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Control Wells (No Inhibition): Add assay buffer, DHFR enzyme, and NADPH.

-

Inhibition Wells: Add assay buffer, DHFR enzyme, a fixed concentration of MTX, and NADPH.

-

This compound Rescue Wells: Add assay buffer, DHFR enzyme, a fixed concentration of MTX, varying concentrations of this compound, and NADPH.

-

Blank Wells: Add all components except the enzyme.

-

-

Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding DHF to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition caused by MTX.

-

Plot the DHFR activity (or percent rescue) as a function of this compound concentration to determine the concentration of this compound required to rescue the enzyme activity.

-

Analysis of Intracellular Folate Pools by LC-MS/MS

This method allows for the quantification of different folate species within cells, providing a direct measure of how this compound treatment alters the intracellular folate landscape in the presence or absence of a DHFR inhibitor.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the separation and quantification of various folate derivatives based on their mass-to-charge ratios.

Materials:

-

Cell culture reagents

-

This compound and DHFR inhibitor (e.g., MTX)

-

Extraction Buffer: e.g., 50% methanol/50% water with an antioxidant like ascorbic acid.

-

Internal standards (stable isotope-labeled folate derivatives)

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the DHFR inhibitor (e.g., MTX) for a specified period.

-

Add this compound at various concentrations and time points to the treated cells.

-

Include control groups (untreated, MTX only, this compound only).

-

-

Cell Harvesting and Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and extract the intracellular metabolites using ice-cold extraction buffer containing internal standards.

-

Incubate on ice to allow for complete extraction.

-

Centrifuge to pellet cell debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the folate metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the different folate species using a gradient elution on a C18 column.

-

Detect and quantify the folate derivatives using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

-

-

Data Analysis:

-

Construct calibration curves for each folate species using known standards.

-

Quantify the concentration of each folate derivative in the cell extracts by comparing their peak areas to those of the internal standards and the calibration curves.

-

Analyze the changes in the intracellular folate pools in response to this compound treatment.

-

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding the complex interactions within the folate pathway and the experimental procedures used to study them. The following diagrams are provided in the DOT language for use with Graphviz.

Caption: Folate Metabolism Pathway and this compound Bypass.

Caption: Experimental Workflow for a DHFR Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of dihydrofolate reductase from soybean seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced resistance against FDH growth suppressor effects occurs through DHFR up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Cellular Gateway: An In-depth Technical Guide to Leucovorin's Cellular Uptake and Transport Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and transport kinetics of Leucovorin (folinic acid), a critical agent in cancer chemotherapy and for the management of folate deficiencies. Understanding the mechanisms governing its entry into cells is paramount for optimizing therapeutic strategies and developing novel drug delivery systems. This document details the primary transport systems, their kinetic properties, experimental methodologies for their study, and the signaling pathways that regulate these processes.

Core Mechanisms of this compound Cellular Uptake

This compound, a reduced form of folic acid, primarily enters cells through three distinct mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). The contribution of each system is cell-type dependent and influenced by the local microenvironment, particularly pH.

The Reduced Folate Carrier (RFC) , encoded by the SLC19A1 gene, is a major transporter of reduced folates, including this compound, in mammalian cells.[1][2] It functions optimally at a neutral pH of 7.4 and operates as an anion exchanger.[2][3]

The Proton-Coupled Folate Transporter (PCFT) , the product of the SLC46A1 gene, is a high-affinity transporter for folates that functions optimally in acidic environments (pH 5.5-5.8).[3][4][5] This pH-dependence makes PCFT a key player in intestinal folate absorption and potentially in the acidic microenvironment of solid tumors.[3][6] PCFT operates as a proton-folate symporter, coupling the influx of folates to the proton gradient across the cell membrane.[3]

Folate Receptors (FRs) , particularly FRα, are high-affinity receptors that mediate the endocytosis of folates.[3] While they have a high affinity for their ligands, their transport capacity is generally lower than that of RFC and PCFT.[1]

This compound is administered as a racemic mixture of its biologically active l-isomer (l-Leucovorin or l-LV) and its inactive d-isomer (d-Leucovorin or d-LV). The two stereoisomers exhibit different affinities for the transport proteins. Notably, l-Leucovorin has a significantly higher affinity for both RFC and PCFT compared to d-Leucovorin.

Quantitative Analysis of this compound Transport Kinetics

The transport of this compound by RFC and PCFT follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). While specific Km and Vmax values for this compound are not always explicitly reported and can vary between cell lines and experimental conditions, relative affinity and inhibitory concentration data provide valuable insights into its transport dynamics.

| Transporter | Substrate | Relative Affinity / IC50 | Cell Line / System | pH | Citation |

| RFC (SLC19A1) | l-Leucovorin vs. d-Leucovorin | l-LV has an 8-fold higher substrate affinity | Not specified | Not specified | [1][7] |

| l-Leucovorin | IC50 for inhibition of [3H]-l-LV influx: 4 µM | CHO/C5/PCFT cells | 5.5 | [1] | |

| d-Leucovorin | IC50 for inhibition of [3H]-l-LV influx: 13.3 µM | CHO/C5/PCFT cells | 5.5 | [1] | |

| PCFT (SLC46A1) | l-Leucovorin vs. d-Leucovorin | l-LV has a 3.5-fold higher substrate affinity | Not specified | Not specified | [1][7] |

| l-Leucovorin | Transport conforms to Michaelis-Menten kinetics | Not specified | 5.0-5.5 | [3] | |

| l-Leucovorin | Decreased transport activity with increasing pH is due to prominent effects on both Kt and Vmax | Not specified | >5.5 | [3] |

Table 1: Quantitative Data on this compound Transport Kinetics. This table summarizes the available quantitative data regarding the affinity and inhibition of this compound transport by the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).

Experimental Protocols for Investigating this compound Uptake

The study of this compound cellular uptake and transport kinetics relies on a variety of in vitro experimental techniques. Below are detailed methodologies for key experiments.

Radiolabeled this compound Cellular Uptake Assay

This is a fundamental technique to directly measure the influx of this compound into cells.

Materials:

-

Cell line of interest (e.g., cancer cell lines, or cells transfected to express specific transporters)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Radiolabeled this compound (e.g., [3H]-l-Leucovorin)

-

Unlabeled this compound (for competition assays)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

-

Ice-cold stop solution (e.g., PBS with a high concentration of unlabeled this compound)

Protocol:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

-

Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered to the desired pH). Add fresh transport buffer and pre-incubate the cells at 37°C for 15-30 minutes to allow them to equilibrate.

-

Initiation of Uptake: To initiate the uptake, aspirate the pre-incubation buffer and add the transport buffer containing the desired concentration of radiolabeled this compound. For competition or inhibition studies, co-incubate with unlabeled this compound or other inhibitors.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the incubation solution and wash the cells three times with ice-cold stop solution. The cold temperature and excess unlabeled substrate will minimize the efflux of the radiolabeled compound.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Measurement of Radioactivity: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each well (determined by a separate protein assay like the Bradford or BCA assay). Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

This compound Transport Studies in Transfected Cell Lines

To investigate the role of a specific transporter (e.g., RFC or PCFT) in this compound uptake, cell lines that do not endogenously express the transporter can be transiently or stably transfected with a plasmid encoding the transporter.

Materials:

-

Host cell line (e.g., CHO or HeLa cells deficient in the transporter of interest)

-

Expression plasmid containing the cDNA for the transporter (e.g., pCMV-SLC19A1)

-

Transfection reagent (e.g., lipofectamine, electroporation cuvettes)

-

Selection antibiotic (for stable transfection, e.g., G418)

-

Materials for the radiolabeled uptake assay (as described above)

Protocol:

-

Cell Culture: Culture the host cell line in appropriate growth medium.

-

Transfection:

-

Transient Transfection: On the day before transfection, seed the cells so they will be at 70-90% confluency at the time of transfection. Transfect the cells with the expression plasmid using a suitable transfection method according to the manufacturer's protocol. The transport assay is typically performed 24-72 hours post-transfection.[8][9][10]

-

Stable Transfection: Following transfection, culture the cells in a medium containing a selection antibiotic. This will select for cells that have integrated the plasmid into their genome. Expand the resistant colonies to establish a stable cell line continuously expressing the transporter.

-

-

Verification of Expression: Confirm the expression of the transporter in the transfected cells using techniques such as Western blotting or immunofluorescence.

-

Transport Assay: Perform the radiolabeled this compound uptake assay as described in section 3.1 on both the transfected cells and the non-transfected (or mock-transfected) parental cells.

-

Data Analysis: Compare the uptake of this compound in the transfected cells to the control cells. A significant increase in uptake in the transfected cells indicates that the expressed transporter is involved in this compound transport. Kinetic parameters can then be determined specifically for that transporter.

Signaling Pathways Regulating this compound Transport

The activity of this compound transporters can be modulated by intracellular signaling pathways, providing potential targets for therapeutic intervention. The primary signaling molecules implicated in the regulation of folate transport are Protein Kinase A (PKA) and Protein Kinase C (PKC).

PKA and PKC Signaling:

-

Regulation of RFC: Studies have shown that the folate transport system is under the regulation of cAMP-dependent protein kinase A (PKA).[11] Additionally, Protein Kinase C (PKC) may also play a role in the regulation of folate transport.[11]

-

Regulation of Folate Receptors: Activated PKCα has been shown to be recruited to folate receptor-rich membrane microdomains where it inhibits the internalization of the folate receptor.[12]

-

Interaction and Crosstalk: PKA and PKC signaling pathways can interact. For instance, in some cellular contexts, PKC stimulation requires the prior induction of the PKA pathway.[13] These kinases can phosphorylate various downstream targets, including transcription factors and the transporters themselves, to modulate their activity or expression.

Below are diagrams generated using Graphviz (DOT language) to visualize the key pathways and experimental workflows.

Caption: this compound cellular uptake pathways.

Caption: Workflow for radiolabeled this compound uptake assay.

Caption: Regulation of this compound transport by PKA and PKC.

References

- 1. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]

- 5. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The evolving biology of the proton‐coupled folate transporter: New insights into regulation, structure, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]

- 8. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An Overview of Methods and Tools for Transfection of Eukaryotic Cells in vitro [frontiersin.org]

- 10. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]

- 11. protein kinase A (PKA) signaling pathwayRat Genome Database [rgd.mcw.edu]

- 12. PKA Substrates [esbl.nhlbi.nih.gov]

- 13. Protein kinase A and protein kinase C signaling pathway interaction in phenylethanolamine N-methyltransferase gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Role of Leucovorin in Purine and Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract